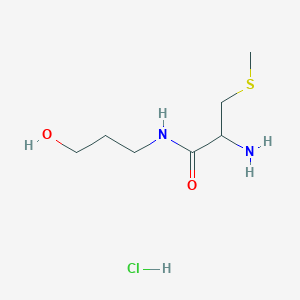
2-Amino-N-(3-hydroxypropyl)-3-methylsulfanylpropanamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-(3-hydroxypropyl)-3-methylsulfanylpropanamide;hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound is characterized by the presence of an amino group, a hydroxypropyl group, and a methylsulfanyl group attached to a propanamide backbone, with the hydrochloride salt form enhancing its solubility in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3-hydroxypropyl)-3-methylsulfanylpropanamide;hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-mercaptopropionic acid, 3-chloropropanol, and ammonia.
Step 1 - Formation of 3-Mercaptopropionamide: 3-Mercaptopropionic acid is reacted with ammonia to form 3-mercaptopropionamide under mild heating conditions.
Step 2 - Alkylation: The 3-mercaptopropionamide is then alkylated with 3-chloropropanol in the presence of a base such as sodium hydroxide to introduce the hydroxypropyl group.
Step 3 - Amination: The resulting intermediate is subjected to amination using an appropriate amine source to introduce the amino group.
Step 4 - Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
化学反応の分析
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanamide backbone can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: N-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-Amino-N-(3-hydroxypropyl)-3-methylsulfanylpropanamide;hydrochloride is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups. It can serve as a substrate or inhibitor in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the amino and hydroxypropyl groups can enhance the bioavailability and pharmacokinetic properties of drug candidates.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its solubility in water makes it suitable for use in aqueous formulations.
作用機序
The mechanism of action of 2-Amino-N-(3-hydroxypropyl)-3-methylsulfanylpropanamide;hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the hydroxypropyl group can enhance binding affinity through hydrophobic interactions. The methylsulfanyl group can participate in redox reactions, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
2-Amino-3-methylsulfanylpropanamide: Lacks the hydroxypropyl group, resulting in different solubility and reactivity.
N-(3-Hydroxypropyl)-3-methylsulfanylpropanamide: Lacks the amino group, affecting its ability to form hydrogen bonds.
3-Methylsulfanylpropanamide: Lacks both the amino and hydroxypropyl groups, significantly altering its chemical properties.
Uniqueness
2-Amino-N-(3-hydroxypropyl)-3-methylsulfanylpropanamide;hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydrochloride salt form enhances its solubility, making it more versatile for various applications.
特性
IUPAC Name |
2-amino-N-(3-hydroxypropyl)-3-methylsulfanylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-12-5-6(8)7(11)9-3-2-4-10;/h6,10H,2-5,8H2,1H3,(H,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJKKEYISYHMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)NCCCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2687787.png)



![3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2687792.png)



![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2687798.png)
![N-[(2Z)-3-(2-methoxyphenyl)-4-(naphthalen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2687799.png)




